![molecular formula C9H12N2O2S B14365350 2-Pyridin-2-ylthiazinane 1,1-dioxide CAS No. 90556-95-9](/img/structure/B14365350.png)
2-Pyridin-2-ylthiazinane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-2-ylthiazinane 1,1-dioxide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in medicinal chemistry and chemical biology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-ylthiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with thiazinane precursors in the presence of oxidizing agents. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-2-ylthiazinane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases such as sodium hydride or potassium tert-butoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-Pyridin-2-ylthiazinane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Pyridin-2-ylthiazinane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to therapeutic effects, such as the reduction of fibrosis or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine: Known for its anti-HIV activity.
Cephradine: An antibiotic with a thiazine skeleton.
Chlormezanone: Used as an anticoagulant.
Uniqueness
2-Pyridin-2-ylthiazinane 1,1-dioxide is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its ability to undergo diverse chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
90556-95-9 |
---|---|
Molecular Formula |
C9H12N2O2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-pyridin-2-ylthiazinane 1,1-dioxide |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13)8-4-3-7-11(14)9-5-1-2-6-10-9/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
NCFVRYVLIXBZEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.